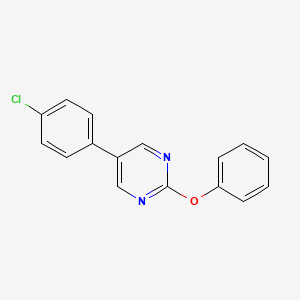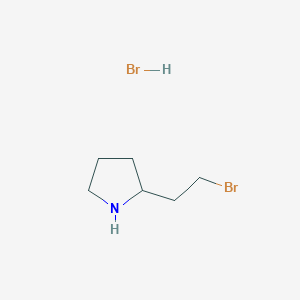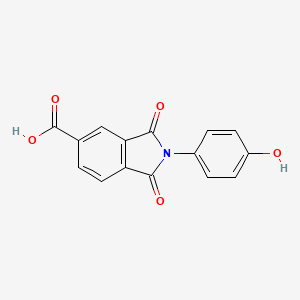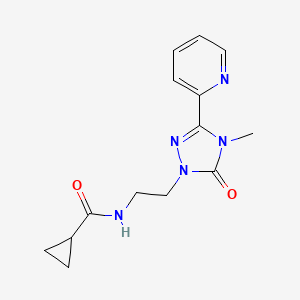![molecular formula C19H25ClN4O B2981259 6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097865-43-3](/img/structure/B2981259.png)
6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. It also has a tert-butyl group, a piperidinyl group, and a chloropyridinyl group attached to it.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been featured in research exploring novel synthetic routes and chemical properties. For instance, studies have detailed the synthesis of related compounds demonstrating potential as kinase inhibitors, which are critical in the development of treatments for conditions like rheumatoid arthritis and psoriasis. A novel synthesis suitable for large-scale preparation was developed, highlighting key steps like tandem Heck-lactamization and highly chemoselective Grignard addition (Chung et al., 2006). Additionally, X-ray studies reveal interesting crystal structure properties of tert-butyl derivatives, indicating the importance of molecular packing driven by strong O-H...O=C hydrogen bonds in the crystalline state (Didierjean et al., 2004).
Catalytic Applications
Research into catalytic systems has also included derivatives of this compound. For example, a family of Ru complexes designed for water oxidation included related structures, demonstrating how modifications to the pyridine and pyridazine rings can influence electronic absorption and redox properties. These complexes showed significant potential in catalyzing oxygen evolution, indicating their utility in synthetic chemistry and potential environmental applications (Zong & Thummel, 2005).
Anticonvulsant Properties
Furthermore, the structural and electronic properties of similar anticonvulsant drugs have been analyzed through X-ray diffraction and ab initio molecular-orbital calculations. These studies offer insights into the molecular basis of drug action, revealing how ortho-substitution on the phenyl ring and the orientation of the piperidine-like group influence pharmacological activity (Georges et al., 1989).
Advanced Materials
In the field of materials science, the study of the compound's derivatives has contributed to the development of new materials with specialized properties. The synthesis and evaluation of new compounds for their potential as eosinophil infiltration inhibitors with antihistaminic activity demonstrate the compound's versatility and potential in creating more effective treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mecanismo De Acción
Mode of Action
It’s known that the compound interacts with its targets through a radical approach . This interaction leads to changes in the target, which further influences the biological processes.
Biochemical Pathways
It’s known that the compound is involved in the formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation
Safety and Hazards
Propiedades
IUPAC Name |
6-tert-butyl-2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-19(2,3)17-4-5-18(25)24(22-17)13-14-7-10-23(11-8-14)16-6-9-21-12-15(16)20/h4-6,9,12,14H,7-8,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTMCILFGWVVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)


![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)
![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)
![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)
![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)

